molecular formula C14H17N B2892663 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 1936186-34-3

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B2892663
CAS No.: 1936186-34-3
M. Wt: 199.297
InChI Key: UODCZKFJFLNXBN-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-2-azabicyclo[221]hept-5-ene is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-azabicyclo[221]hept-5-en-3-one, are versatile intermediates in the synthesis of carbocyclic nucleosides . Nucleosides play a crucial role in various biological processes, including DNA replication, signal transduction, and energy transfer.

Mode of Action

Related compounds have been studied, and their reactions with various electrophilic reagents have been observed . These reactions often result in the formation of addition products, which can undergo further transformations under specific conditions .

Biochemical Pathways

Given its structural similarity to 2-azabicyclo[221]hept-5-en-3-one, it may be involved in the synthesis of carbocyclic nucleosides . These nucleosides are integral components of nucleic acids and play a vital role in many biochemical pathways.

Result of Action

Based on its structural similarity to 2-azabicyclo[221]hept-5-en-3-one, it may contribute to the synthesis of carbocyclic nucleosides . These nucleosides are essential for various biological processes, including DNA replication, signal transduction, and energy transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclic precursor with benzyl and methyl groups. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the benzyl and methyl substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions and subsequent functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent for this compound.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Reduced Products: Formed from reduction reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of both benzyl and methyl groups, which can enhance its hydrophobicity and potentially improve its interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODCZKFJFLNXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(N1CC3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936186-34-3
Record name 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
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